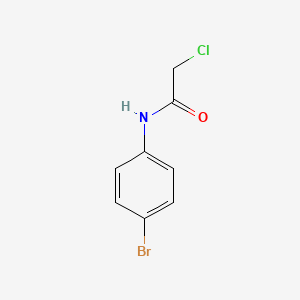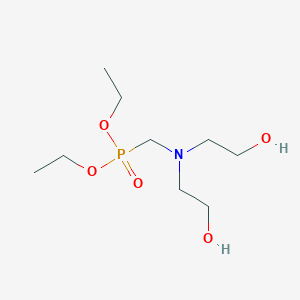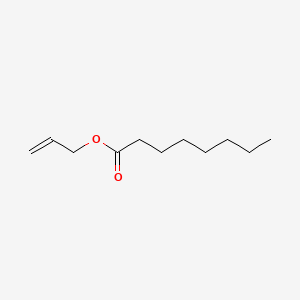
2,6-ジメトキシ-4-メチルフェノール
概要
説明
2,6-Dimethoxy-4-methylphenol, also known as 4-methyl-2,6-dimethoxyphenol, is an organic compound with the molecular formula C9H12O3. It is a derivative of phenol, characterized by the presence of two methoxy groups and a methyl group attached to the benzene ring. This compound is known for its phenolic, medicinal odor and is used in various applications, including as a flavor and fragrance agent .
科学的研究の応用
2,6-Dimethoxy-4-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and effects on biological systems.
Medicine: Investigated for its potential therapeutic effects, including vasodilator properties.
Industry: Utilized as a flavor and fragrance agent in the food and cosmetic industries.
作用機序
Target of Action
It is known to be used as a flavor and fragrance agent , suggesting that it may interact with olfactory receptors or other sensory proteins.
Mode of Action
As a flavor and fragrance agent, it likely interacts with sensory proteins to produce specific taste or smell sensations .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,6-Dimethoxy-4-methylphenol is limited . It is slightly soluble in water , which may influence its bioavailability and distribution in the body.
Result of Action
As a flavor and fragrance agent, it likely contributes to the sensory perception of certain foods and products .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Dimethoxy-4-methylphenol. For instance, its solubility in water and other solvents can affect its distribution and bioavailability . Additionally, storage conditions such as temperature and exposure to light or oxygen may impact its stability .
生化学分析
Biochemical Properties
2,6-Dimethoxy-4-methylphenol has a high electron density, which makes it suitable for electron transfer reactions . It is slightly soluble in water and can dissolve in organic solvents such as ethanol, ether, and benzene
Cellular Effects
It is known to have a phenolic, medicinal odor, which suggests that it may interact with olfactory receptors
Molecular Mechanism
It is known to have a high electron density, which suggests that it may participate in electron transfer reactions
Temporal Effects in Laboratory Settings
It is known to be stable under inert atmosphere and at temperatures between 2-8°C
Dosage Effects in Animal Models
It is known to cause skin and eye irritation, suggesting that it may have toxic or adverse effects at high doses
Metabolic Pathways
It is known to have a high electron density, which suggests that it may participate in electron transfer reactions
Transport and Distribution
It is slightly soluble in water, which suggests that it may be transported and distributed within cells and tissues via passive diffusion
Subcellular Localization
It is slightly soluble in water, which suggests that it may be localized in the cytoplasm
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxy-4-methylphenol can be achieved through the O-methylation of 2,6-dibromo-4-methylphenol using sodium methoxide. This reaction involves the substitution of bromine atoms with methoxy groups under controlled conditions .
Industrial Production Methods: Industrial production of 2,6-Dimethoxy-4-methylphenol typically involves the methylation of phenol derivatives in the presence of catalysts. The process can be carried out in both liquid and gaseous phases, with the gaseous phase being preferred due to shorter reaction times and lower pressure requirements .
化学反応の分析
Types of Reactions: 2,6-Dimethoxy-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroquinones.
Substitution: Halogenated phenols and other substituted derivatives.
類似化合物との比較
- 2,6-Dimethoxy-p-cresol
- 3,5-Dimethoxy-4-hydroxytoluene
- 4-Methylsyringol
Comparison: 2,6-Dimethoxy-4-methylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher degree of methoxylation, which enhances its solubility and reactivity in certain chemical reactions .
特性
IUPAC Name |
2,6-dimethoxy-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-6-4-7(11-2)9(10)8(5-6)12-3/h4-5,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBNNSOJNZBLLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10216599 | |
| Record name | 4-Methyl-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10216599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Pale yellow semi-solid, phenolic medicinal odour | |
| Record name | 2,6-Dimethoxy-4-methylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029680 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 4-Methyl-2,6-dimethoxyphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/598/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
145.00 to 146.00 °C. @ 14.00 mm Hg | |
| Record name | 2,6-Dimethoxy-4-methylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029680 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in fat, moderately soluble (in ethanol) | |
| Record name | 4-Methyl-2,6-dimethoxyphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/598/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
6638-05-7 | |
| Record name | 4-Methylsyringol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6638-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2,6-dimethoxyphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006638057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6638-05-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10216599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethoxy-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.947 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYL-2,6-DIMETHOXYPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJJ5MYE75W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,6-Dimethoxy-4-methylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029680 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
36 °C | |
| Record name | 2,6-Dimethoxy-4-methylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029680 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,6-Dimethoxy-4-methylphenol in food chemistry?
A: 2,6-Dimethoxy-4-methylphenol plays a role in developing the characteristic flavor profile of Katsuobushi, a dried bonito product. Research has shown that specific strains of Aspergillus glaucus, a fungus involved in Katsuobushi production, can metabolize 2,6-Dimethoxy-4-methylphenol through O-methylation. [] This process potentially contributes to the unique sensory attributes of Katsuobushi.
Q2: How does the presence of catalysts impact the production of 2,6-Dimethoxy-4-methylphenol during pyrolysis?
A: The use of different catalysts during the pyrolysis of medlar seeds can significantly influence the production of 2,6-Dimethoxy-4-methylphenol. For instance, using Magnesium Oxide (MgO) as a catalyst led to a noticeable increase in the relative content of 2,6-Dimethoxy-4-methylphenol in the bio-oil produced, particularly at temperatures exceeding 550 °C. [] Conversely, Potassium Carbonate (K2CO3) favored the formation of 2-methoxyphenol, while expanded perlite increased the relative content of 2,6-dimethoxyphenol and 2,6-Dimethoxy-4-methylphenol above 550 °C. These findings suggest that catalyst selection can be tailored to optimize the yield of specific phenolic compounds, including 2,6-Dimethoxy-4-methylphenol, during the pyrolysis process.
Q3: Can the structure of 2,6-Dimethoxy-4-methylphenol be modified to alter the magnetic properties of lanthanide complexes?
A: Yes, modifying the structure of 2,6-Dimethoxy-4-methylphenol can significantly impact the magnetic properties of lanthanide complexes. By introducing electron-donating or electron-withdrawing substituents at the para position of the phenol hydroxyl group, researchers can fine-tune the single-molecule magnetic behavior of these complexes. [] Additionally, altering the steric hindrance around the phenol group by using different substituents can further influence the magnetic properties. These findings provide valuable insights for designing lanthanide complexes with tailored magnetic properties for various applications.
Q4: Can 2,6-Dimethoxy-4-methylphenol be used as a starting material in organic synthesis?
A: Yes, 2,6-Dimethoxy-4-methylphenol serves as a valuable starting material for synthesizing complex organic molecules. One notable example is its use in tandem oxidative acetalization–intramolecular Diels–Alder reactions. [] By reacting 2,6-Dimethoxy-4-methylphenol with different allyl alcohols in the presence of an oxidant, masked o-benzoquinones are generated in situ. These intermediates subsequently undergo intramolecular Diels–Alder reactions, leading to the formation of bicyclo[2.2.2]octenone derivatives. This synthetic strategy highlights the versatility of 2,6-Dimethoxy-4-methylphenol in constructing complex molecular architectures with potential applications in various fields.
Q5: What computational methods have been used to study 2,6-Dimethoxy-4-methylphenol?
A: Researchers have employed both semi-empirical (PM3) and density functional theory (DFT) calculations to investigate the electronic structure and reactivity of 2,6-Dimethoxy-4-methylphenol. [] These computational studies provided valuable insights into the compound's proton affinity, electron affinity, and O-H bond dissociation energy. This information helps understand the compound's potential reactions with reactive oxygen species relevant to pulp bleaching processes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














